![molecular formula C6H9ClO2 B13454714 {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-Chloro-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound that features a unique structure with a chlorine atom and an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using various photochemical conditions and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This includes optimizing reaction conditions such as light intensity, reaction time, and the use of continuous flow reactors to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the existing functional groups.
Substitution: The chlorine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a bioactive molecule. Its structure may allow it to interact with biological targets, making it a candidate for drug development and other therapeutic applications .
Industry
Industrially, this compound can be used in the production of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methyl-2-oxabicyclo[2.1.1]hex-1-yl)methanamine
- [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Uniqueness
What sets {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol apart from similar compounds is its chlorine atom, which can significantly influence its reactivity and interactions. This unique feature makes it a valuable compound for various applications, offering distinct advantages over its analogs.
Eigenschaften
Molekularformel |
C6H9ClO2 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H9ClO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2 |
InChI-Schlüssel |
GBXZVYFNZFISMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)

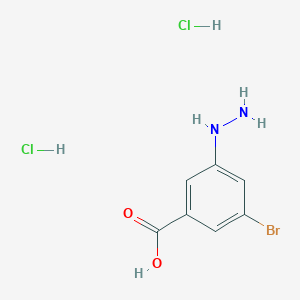
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
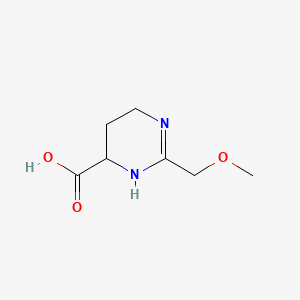

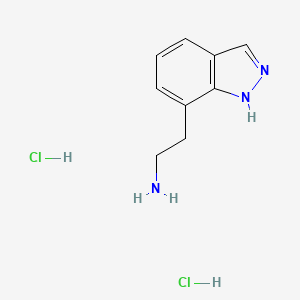
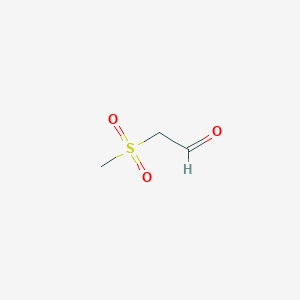
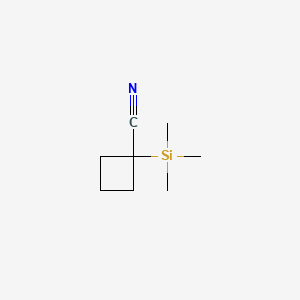
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
